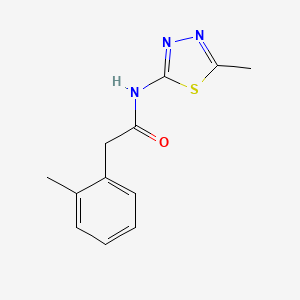
1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. MPMP belongs to the class of piperidine derivatives and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is not fully understood. However, it is believed to work by inhibiting the aggregation of misfolded proteins such as amyloid-beta peptides and alpha-synuclein, which are responsible for the formation of plaques and Lewy bodies, respectively. 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has also been found to activate the Nrf2-ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been found to have various biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid-beta peptides and alpha-synuclein, protect dopaminergic neurons in the brain, and activate the Nrf2-ARE signaling pathway. 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has also been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is its potential use in drug development for the treatment of various diseases. 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has shown promising results in various scientific studies and has the potential to be developed into a drug. However, the synthesis of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a complex process that requires expertise in organic chemistry. Another limitation of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is that its mechanism of action is not fully understood, which makes it difficult to develop a drug based on this compound.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. One direction is to further investigate its mechanism of action to better understand how it works. Another direction is to optimize the synthesis method of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol to make it more efficient and cost-effective. Additionally, further studies are needed to determine the safety and efficacy of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol in humans. Overall, the research on 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has shown promising results and has the potential to lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves a multi-step process that starts with the reaction of 2-methyl-5-pyridin-2-yl-piperidine with 3-methoxypyrazine-2-carboxylic acid. The resulting product is then reduced to obtain 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. The synthesis of 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been extensively studied for its potential use in drug development. It has shown promising results in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. 1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been found to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain, a hallmark of Alzheimer's disease. It has also been shown to protect dopaminergic neurons in the brain, which are affected in Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3-methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-3-4-13(19-11-12)16(21)5-9-20(10-6-16)14-15(22-2)18-8-7-17-14/h3-4,7-8,11,21H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYZUWOWFAUGLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C3=NC=CN=C3OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypyrazin-2-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5298092.png)
![ethyl [({[(4,6-dimethylpyrimidin-2-yl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylene}amino)oxy]acetate](/img/structure/B5298108.png)
![5-fluoro-2-[1-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-pyrrolidinyl]-1H-benzimidazole](/img/structure/B5298122.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5298124.png)
![N-{2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}urea](/img/structure/B5298125.png)

![3-{2-[(2-hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298135.png)
![6-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5298140.png)
![4,4'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)bis[N-(2-bromophenyl)butanamide]](/img/structure/B5298160.png)

![ethyl 2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoro-N-(4-fluorobenzoyl)alaninate](/img/structure/B5298179.png)

![6-[(1,3-benzodioxol-5-ylmethyl)thio]-9H-purine](/img/structure/B5298189.png)
![1-[3-(4-methoxyphenyl)propanoyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5298191.png)